1-(2,3-Dihydro-1H-pyrido[2,3-b][1,4]thiazin-1-yl)prop-2-en-1-one

Catalog No.
S6903861
CAS No.
827336-96-9
M.F
C10H10N2OS
M. Wt
206.27 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2,3-Dihydro-1H-pyrido[2,3-b][1,4]thiazin-1-yl)p...

CAS Number

827336-96-9

Product Name

1-(2,3-Dihydro-1H-pyrido[2,3-b][1,4]thiazin-1-yl)prop-2-en-1-one

IUPAC Name

1-(2,3-dihydropyrido[2,3-b][1,4]thiazin-1-yl)prop-2-en-1-one

Molecular Formula

C10H10N2OS

Molecular Weight

206.27 g/mol

InChI

InChI=1S/C10H10N2OS/c1-2-9(13)12-6-7-14-10-8(12)4-3-5-11-10/h2-5H,1,6-7H2

InChI Key

SEAKDOUGITUNDF-UHFFFAOYSA-N

SMILES

C=CC(=O)N1CCSC2=C1C=CC=N2

Canonical SMILES

C=CC(=O)N1CCSC2=C1C=CC=N2
1-(2,3-Dihydro-1H-pyrido[2,3-b][1,4]thiazin-1-yl)prop-2-en-1-one is a heterocyclic compound that possesses a pyrido-thiazinone skeleton. It is a small molecule that has attracted attention in the field of drug discovery and development due to its diverse pharmacological properties. In recent years, researchers have synthesized analogs of this compound with a view to discovering new molecules with better potency and selectivity.
1-(2,3-Dihydro-1H-pyrido[2,3-b][1,4]thiazin-1-yl)prop-2-en-1-one has a molecular weight of 217.3 g/mol and a melting point of 267-269°C. It is sparingly soluble in water but highly soluble in organic solvents such as DMSO, methanol, and ethanol. The compound is stable under normal conditions but may undergo degradation upon exposure to light and heat.
Several routes have been reported for the synthesis of 1-(2,3-Dihydro-1H-pyrido[2,3-b][1,4]thiazin-1-yl)prop-2-en-1-one. The most common method involves the reaction of 2-aminopyridine and 2-chloroacrylonitrile in the presence of a base. The product is then cyclized using sulfur and an oxidant such as hydrogen peroxide or tert-butyl hydroperoxide. The resulting compound is characterized using various spectroscopic methods such as NMR, IR, and mass spectrometry.
Several analytical methods have been developed for the analysis of 1-(2,3-Dihydro-1H-pyrido[2,3-b][1,4]thiazin-1-yl)prop-2-en-1-one. These methods include high-performance liquid chromatography (HPLC), gas chromatography (GC), and capillary electrophoresis (CE). These techniques are used to determine the purity, identity, and concentration of the compound.
1-(2,3-Dihydro-1H-pyrido[2,3-b][1,4]thiazin-1-yl)prop-2-en-1-one exhibits diverse biological properties, including antibacterial, antiviral, antifungal, antitumor, and antiparasitic activities. The compound has been shown to inhibit the growth of several bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, Candida albicans, and Aspergillus fumigatus. Additionally, it exhibits antiviral activity against respiratory syncytial virus and Newcastle disease virus. The compound has also been shown to inhibit the proliferation of cancer cells in vitro and in vivo.
Studies have shown that 1-(2,3-Dihydro-1H-pyrido[2,3-b][1,4]thiazin-1-yl)prop-2-en-1-one exhibits low toxicity in various animal models. The compound has been shown to have no significant adverse effects on vital organs, including the liver and kidneys, even at high doses. However, more studies are needed to determine the long-term effects of the compound on human health.
1-(2,3-Dihydro-1H-pyrido[2,3-b][1,4]thiazin-1-yl)prop-2-en-1-one has potential applications in various scientific experiments. It can be used as a lead compound for the development of new antibacterial, antiviral, antifungal, and antitumor agents. It can also be used as a chemical probe to investigate various biological pathways.
The current state of research on 1-(2,3-Dihydro-1H-pyrido[2,3-b][1,4]thiazin-1-yl)prop-2-en-1-one is focused on the synthesis of analogs with improved pharmacological properties. Researchers are also investigating the compound's mechanisms of action and its potential use in treating various diseases.
1-(2,3-Dihydro-1H-pyrido[2,3-b][1,4]thiazin-1-yl)prop-2-en-1-one has potential implications in the fields of medicine, agriculture, and material sciences. The compound's antibacterial, antiviral, antifungal, and antitumor activities make it a promising candidate for the development of new drugs for the treatment of infectious and neoplastic diseases. Additionally, the compound's ability to inhibit fungal growth could lead to its use in the development of new agricultural fungicides. Finally, the compound's unique physical and chemical properties make it a potential candidate for use in material sciences.
Although 1-(2,3-Dihydro-1H-pyrido[2,3-b][1,4]thiazin-1-yl)prop-2-en-1-one exhibits potent biological activities, its limitations include low solubility in water, which may limit its use in aqueous formulations. Additionally, further studies are needed to determine the precise mechanisms of action of the compound and its analogs. Future directions include the development of new synthetic routes for the compound and the discovery of new analogs with improved pharmacological properties such as selectivity, bioavailability, and solubility. Finally, further studies are needed to determine the compound's long-term effects on human health and the environment.
- Synthesis of more potent analogs
- Investigation of the compound's mechanisms of action
- Development of new synthetic routes
- Discovery of better solubility or formulation methods
- Elucidation of long-term effects on human health and environment

XLogP3

1.4

Hydrogen Bond Acceptor Count

3

Exact Mass

206.05138412 g/mol

Monoisotopic Mass

206.05138412 g/mol

Heavy Atom Count

14

Dates

Modify: 2023-11-23

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